molecular formula C12H17NSi B12278101 N-methyl-2-[(trimethylsilyl)ethynyl]aniline

N-methyl-2-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B12278101
M. Wt: 203.35 g/mol
InChI Key: DJOKLYSMQBPXHH-UHFFFAOYSA-N
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Description

N-methyl-2-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C12H17NSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the ethynyl group is replaced by a trimethylsilyl group. This compound is known for its unique structural properties and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction. The process involves the reaction between 2-bromonitrobenzene and trimethylsilylacetylene. The reaction conditions typically include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

N-methyl-2-[(trimethylsilyl)ethynyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-[(trimethylsilyl)ethynyl]aniline involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both the methyl group on the nitrogen and the trimethylsilyl group on the ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .

Properties

Molecular Formula

C12H17NSi

Molecular Weight

203.35 g/mol

IUPAC Name

N-methyl-2-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C12H17NSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8,13H,1-4H3

InChI Key

DJOKLYSMQBPXHH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C#C[Si](C)(C)C

Origin of Product

United States

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